molecular formula C23H24N4O3 B11015375 N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

Cat. No.: B11015375
M. Wt: 404.5 g/mol
InChI Key: NWHAMIVFYSXLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrimidoindazoles This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups at the 3 and 4 positions, and a pyrimidoindazole core with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidoindazole Core: : The initial step involves the synthesis of the pyrimidoindazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

  • Introduction of Dimethyl Groups: : The dimethyl groups are introduced via alkylation reactions. This step often requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Attachment of the Benzyl Group: : The benzyl group is introduced through a nucleophilic substitution reaction. The 3,4-dimethoxybenzyl chloride can react with the pyrimidoindazole core in the presence of a base to form the desired product.

  • Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide can undergo oxidation reactions, particularly at the methoxy groups or the acetamide linkage. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups or the acetamide linkage. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrimidoindazole moieties. Halogenation or nitration reactions are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules are of particular interest.

  • Medicine: : Explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrido[1,2-b]indazol-3-yl)acetamide: Similar structure but with a pyrido instead of a pyrimido core.

    N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylquinazolino[1,2-b]indazol-3-yl)acetamide: Similar structure but with a quinazolino core.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is unique due to its specific substitutions and the combination of the pyrimidoindazole core with the benzyl and acetamide groups

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

InChI

InChI=1S/C23H24N4O3/c1-14-18(15(2)27-23(25-14)17-7-5-6-8-19(17)26-27)12-22(28)24-13-16-9-10-20(29-3)21(11-16)30-4/h5-11H,12-13H2,1-4H3,(H,24,28)

InChI Key

NWHAMIVFYSXLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.